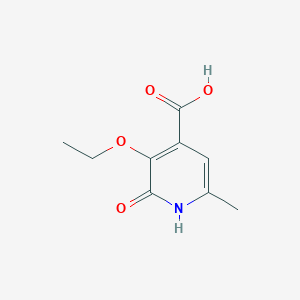![molecular formula C9H10N4O2 B13014565 Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is a synthetic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is structurally related to several biologically active molecules, including antiviral and anticancer agents. The unique bicyclic structure of pyrrolo[2,1-f][1,2,4]triazine imparts significant biological activity, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. The synthetic methods can be classified into six distinct categories:
Synthesis from pyrrole derivatives: This involves the use of pyrrole as a starting material, which undergoes cyclization and functionalization to form the desired compound.
Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Synthesis via formation of triazinium dicyanomethylide: This route involves the formation of triazinium intermediates, which undergo further reactions to yield the final product.
Multistep synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent conversion to the target compound.
Transition metal-mediated synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
Analyse Chemischer Reaktionen
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique structure makes it a useful building block for designing new compounds with potential therapeutic properties.
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. It has shown promising results in inhibiting the replication of certain viruses and the growth of cancer cells.
Medicine: Due to its biological activities, the compound is being explored as a potential drug candidate for the treatment of viral infections, cancer, and other diseases. It is also used as a reference compound in drug development studies.
Industry: The compound is used in the development of new materials and chemical processes. .
Wirkmechanismus
The mechanism of action of Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses. By terminating the nascent viral RNA transcript prematurely, the compound effectively inhibits viral replication. Additionally, the compound may interact with other cellular targets, leading to its anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is structurally similar to several other compounds, including:
Remdesivir: An antiviral drug used for the treatment of COVID-19. Both compounds share the pyrrolo[2,1-f][1,2,4]triazine core, which is crucial for their antiviral activity.
Brivanib alaninate: An anticancer drug that also contains the pyrrolo[2,1-f][1,2,4]triazine scaffold. This compound is used for the treatment of hepatocellular carcinoma.
BMS-690514: An EGFR inhibitor used in cancer therapy. It shares structural similarities with this compound and exhibits similar biological activities.
BMS-599626: Another EGFR inhibitor with a pyrrolo[2,1-f][1,2,4]triazine core, used in clinical trials for cancer treatment
Eigenschaften
Molekularformel |
C9H10N4O2 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-8(14)4-6-2-3-7-9(10)11-5-12-13(6)7/h2-3,5H,4H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
CDXALUSTXIWPNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C2N1N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)

![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)
![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)

![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)

![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)




